Mianserin Hydrochloride

Description

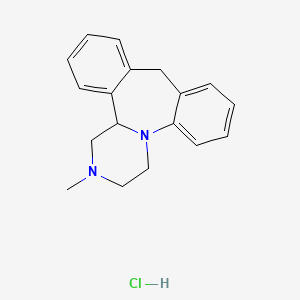

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24219-97-4 (Parent) | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30944145 | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21535-47-7, 78644-54-9 | |

| Record name | Mianserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Athymil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mianserin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mianserin Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin hydrochloride, a tetracyclic antidepressant, exhibits a complex and multifaceted mechanism of action that distinguishes it from typical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). This technical guide provides an in-depth exploration of the molecular pharmacology of mianserin, focusing on its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of mianserin's core mechanism of action.

Core Mechanism of Action: A Multi-Receptor Antagonist

Mianserin's primary mechanism of action is characterized by its potent antagonist or inverse agonist activity at a wide range of G-protein coupled receptors (GPCRs), particularly those for serotonin (5-HT), histamine, and norepinephrine. Unlike many antidepressants, it does not significantly inhibit the reuptake of serotonin.[1] Its therapeutic effects are believed to arise from the complex interplay of its interactions with these various receptor systems.

Receptor Binding Affinities

The affinity of mianserin for various neurotransmitter receptors has been quantified through numerous radioligand binding studies. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a stronger binding affinity. The following table summarizes the reported Ki values for mianserin at key human and rat receptors.

| Receptor Subtype | Species | Ki (nM) |

| Serotonin Receptors | ||

| 5-HT1D | Human | Antagonist/Inverse Agonist activity reported[2] |

| 5-HT1F | Human | Antagonist/Inverse Agonist activity reported[2] |

| 5-HT2A | Human | 1.1 - 2.5[3] |

| Rat | 1.3[3] | |

| 5-HT2B | Human | Antagonist/Inverse Agonist activity reported[2] |

| 5-HT2C | Human | 1.3 - 3.2[3] |

| Rat | 1.6[3] | |

| 5-HT3 | Human | Antagonist/Inverse Agonist activity reported[2] |

| 5-HT6 | Human | Antagonist/Inverse Agonist activity reported[2] |

| 5-HT7 | Human | 31.6[3] |

| Rat | 25.1[3] | |

| Adrenergic Receptors | ||

| α1A | Human | 25.1[3] |

| Rat | 20.0[3] | |

| α1B | Human | 39.8[3] |

| α1D | Human | 63.1[3] |

| α2A | Human | Antagonist activity reported[1] |

| α2B | Human | Antagonist activity reported[1] |

| α2C | Human | Antagonist activity reported[1] |

| Histamine Receptors | ||

| H1 | Human | 0.3 - 1.0[1][2] |

| Dopamine Receptors | ||

| D3 | Human | 1524[3] |

| Opioid Receptors | ||

| κ-opioid | Human | 1700 (partial agonist)[2][4] |

| μ-opioid | Human | 21000[4] |

| δ-opioid | Human | 30200[4] |

Signaling Pathways and Functional Effects

Mianserin's antagonism at various receptors initiates a cascade of downstream signaling events that ultimately modulate neuronal activity and neurotransmitter release.

Blockade of α2-Adrenergic Autoreceptors

A key aspect of mianserin's action is its antagonism of presynaptic α2-adrenergic autoreceptors.[5] These receptors normally function as a negative feedback mechanism, inhibiting the release of norepinephrine. By blocking these receptors, mianserin disinhibits noradrenergic neurons, leading to an increase in the synaptic concentration of norepinephrine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mianserin - Wikipedia [en.wikipedia.org]

- 3. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Mianserin on Alpha-2 Adrenergic Receptor Function in Depressed Patients | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

The Pharmacological Profile of Tetracyclic Antidepressants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of tetracyclic antidepressants (TeCAs), a class of drugs used in the management of depressive disorders. This document details their mechanisms of action, receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to determine these characteristics.

Introduction to Tetracyclic Antidepressants

Tetracyclic antidepressants, named for their characteristic four-ring chemical structure, represent a distinct class of psychotropic agents.[1][2] While structurally related to tricyclic antidepressants (TCAs), TeCAs exhibit a unique and complex pharmacology.[2] This class includes drugs such as mirtazapine, maprotiline, mianserin, and amoxapine.[1][3][4] Their therapeutic effects are primarily attributed to their modulation of noradrenergic and serotonergic neurotransmitter systems in the brain.[3] Unlike many other classes of antidepressants, their mechanisms are often not based on the inhibition of monoamine reuptake but rather on receptor antagonism.[1]

Mechanism of Action

The primary mechanism of action for most TeCAs involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[5] Blockade of these receptors leads to an increased release of norepinephrine and serotonin (5-HT).[5] Additionally, many TeCAs exhibit potent antagonism at various postsynaptic serotonin, histamine, and adrenergic receptors, which contributes to both their therapeutic effects and side-effect profiles.[1][4]

Mirtazapine , for example, is a potent antagonist of central presynaptic α2-adrenergic receptors, which enhances both noradrenergic and serotonergic neurotransmission.[5] It also has a high affinity for and blocks 5-HT2A, 5-HT2C, and histamine H1 receptors.[5] Maprotiline is a potent and selective norepinephrine reuptake inhibitor with weak effects on serotonin reuptake.[6] It is also a strong antagonist of the histamine H1 receptor and a moderate antagonist of 5-HT2 and α1-adrenergic receptors.[6] Mianserin acts as an antagonist at α2-adrenoceptors and histamine H1 receptors, and also blocks several serotonin receptor subtypes.[1][3] Amoxapine , a metabolite of the antipsychotic loxapine, is a potent norepinephrine reuptake inhibitor and a moderate serotonin reuptake inhibitor.[4] It also possesses significant dopamine D2 receptor blocking activity, contributing to its unique profile that bridges antidepressants and antipsychotics.[4]

Receptor Binding Affinities

The interaction of tetracyclic antidepressants with various neurotransmitter receptors is a key determinant of their pharmacological effects. The affinity of these compounds for different receptors is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[7] The following table summarizes the receptor binding affinities (Ki in nM) for prominent tetracyclic antidepressants.

| Receptor/Transporter | Mirtazapine (Ki, nM) | Maprotiline (Ki, nM) | Mianserin (Ki, nM) | Amoxapine (Ki, nM) |

| Serotonin Transporter (SERT) | >10,000 | 2,000 | 4,200 | 41 |

| Norepinephrine Transporter (NET) | 520 | 11.1 | 25 | 16 |

| Dopamine Transporter (DAT) | >10,000 | 3,300 | >10,000 | 1,500 |

| 5-HT1A | 810 | 1,100 | 400 | >10,000 |

| 5-HT2A | 69 | 111 | 2.5 | 0.5 |

| 5-HT2C | 39 | 1,300 | 1.1 | 14 |

| α1-Adrenergic | 608 | 71 | 54 | 19 |

| α2-Adrenergic | 20 | 1,100 | 3.6 | 450 |

| Dopamine D2 | >10,000 | 2,100 | 1,100 | 12 |

| Histamine H1 | 1.6 | 13 | 1.0 | 4 |

| Muscarinic M1 | 1,200 | 280 | 160 | 1,000 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The data presented is for comparative purposes.[1][3][4][5][6]

Pharmacokinetic Properties

The pharmacokinetic profiles of tetracyclic antidepressants influence their dosing regimens and potential for drug-drug interactions. Key parameters include bioavailability, plasma protein binding, elimination half-life, and metabolism pathways.

| Parameter | Mirtazapine | Maprotiline | Mianserin | Amoxapine |

| Bioavailability | ~50% | 66-70% | 20-30% | >60% |

| Protein Binding | ~85% | 88% | ~95% | ~90% |

| Elimination Half-life | 20-40 hours | 27-58 hours | 21-61 hours | 8-10 hours (parent), 30 hours (8-hydroxy metabolite) |

| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) | Hepatic | Hepatic (CYP2D6) | Hepatic (CYP2D6) |

| Excretion | Urine (75%), Feces (15%) | Urine (57%), Bile (30%) | Urine (4-7%), Feces (14-28%) | Urine (60%), Feces (18%) |

Data compiled from various pharmacokinetic studies.[1][4][8][9][10][11][12][13][14][15]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (tetracyclic antidepressant).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

Objective: To measure the potency of a test compound to inhibit the reuptake of a specific neurotransmitter (e.g., norepinephrine, serotonin) into synaptosomes or cells expressing the respective transporter.

Methodology:

-

Preparation of Synaptosomes or Transfected Cells: Synaptosomes are prepared from specific brain regions (e.g., cortex, striatum) by homogenization and differential centrifugation. Alternatively, cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are used.

-

Incubation: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) and varying concentrations of the test compound.

-

Termination of Uptake: The uptake process is terminated by rapid filtration or by washing the cells with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined. Specific uptake is defined as the difference between uptake in the absence and presence of a known potent reuptake inhibitor (e.g., desipramine for NET, fluoxetine for SERT).

Signaling Pathways and Logical Relationships

The pharmacological effects of tetracyclic antidepressants are mediated through complex intracellular signaling cascades that are initiated by their interaction with various receptors.

Mirtazapine Signaling Pathway

Caption: Mirtazapine's mechanism of action.

Maprotiline Experimental Workflow

Caption: Workflow for determining NET inhibition by Maprotiline.

Logical Relationship of TeCA Side Effects

References

- 1. Mianserin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amoxapine - Wikipedia [en.wikipedia.org]

- 5. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maprotiline - Wikipedia [en.wikipedia.org]

- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Amoxapine (Amoxapine Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. The pharmacokinetics of mianserin in elderly depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of amoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic study of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

Initial Clinical Observations of Mianserin's Effects: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin, a tetracyclic piperazino-azepine compound, emerged from research in the 1960s as a novel antidepressant.[1][2] Unlike the tricyclic antidepressants (TCAs) prevalent at the time, mianserin presented a distinct pharmacological profile, notably its lack of significant anticholinergic and cardiotoxic effects.[1][2] Initial clinical observations were pivotal in characterizing its therapeutic efficacy, side effect profile, and mechanism of action, paving the way for its use in the treatment of depressive illness. This technical guide provides an in-depth analysis of these early clinical findings, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Core Efficacy Data

Initial clinical trials consistently demonstrated mianserin's efficacy in treating depression, with a therapeutic effect often comparable to established TCAs like amitriptyline.[3]

Table 1: Comparative Efficacy of Mianserin in Early Clinical Trials

| Study (Year) | Comparator | Duration | Key Efficacy Measure | Mianserin Outcome | Comparator Outcome |

| Murphy & Bridgman (1978) | Amitriptyline | 4 weeks | Relief of primary depression symptoms | Equally effective | Equally effective |

| Rabkin et al. (1984) | Amitriptyline | 6 weeks | Responder Rate | 63% | 73% (not statistically significant) |

| Carman et al. (1991) | Amitriptyline & Placebo | 6 weeks | ≥ 50% improvement (Week 4) | 61% | 44% |

| Smith et al. (1978) | Placebo | 14 days | Improvement on Beck Self-Rating Inventory (BSRI) | Significant improvement | No significant change |

Table 2: Hamilton Depression Rating Scale (HAM-D) Observations

| Study (Year) | Comparator | Key HAM-D Findings |

| Perry et al. (1978) | Imipramine & Placebo | Plasma levels of mianserin correlated with changes in the total HAM-D score and its anxiety/somatization and retardation factors. |

| Carman et al. (1991) | Amitriptyline & Placebo | Statistically significant reductions in HAM-D 17- and 21-item scores for mianserin compared to placebo. |

Side Effect Profile

A key differentiating factor of mianserin in early observations was its favorable side effect profile compared to TCAs, particularly concerning anticholinergic effects.

Table 3: Incidence of Common Side Effects in a Comparative Trial

| Side Effect | Mianserin (%) | Amitriptyline (%) | Placebo (%) |

| Somnolence | 60 | 60 | 31 |

| Dry Mouth | 30 | 76 | 20 |

| Dizziness | Comparable to Placebo | Higher than Mianserin | - |

| Dyspepsia | Comparable to Placebo | Higher than Mianserin | - |

| Tremor | Comparable to Placebo | Higher than Mianserin | - |

Data adapted from Carman et al. (1991).

Experimental Protocols

Double-Blind, Placebo-Controlled Trial (Smith et al., 1978)

This study was crucial in establishing mianserin's antidepressant effect against a placebo.

Objective: To determine the antidepressant efficacy of mianserin compared to a placebo in patients with manic-depressive psychosis (depressed phase).

Methodology:

-

Patient Selection: 39 patients diagnosed with manic-depressive psychosis, depressed type (ICD 296.2) were initially included.

-

Pre-Trial Phase: Patients were admitted to a four-bedded ward for 3 days and administered nitrazepam (5 mg, four times daily).

-

Randomization: Patients were randomly assigned to receive either mianserin (n=21) or a placebo (n=18) for 14 days.

-

Dosage: The specific dosage of mianserin administered was not detailed in the abstract.

-

Assessments:

-

Patient-rated: Beck Self-Rating Inventory (BSRI) completed at baseline and weekly. Patients also provided daily sleep estimations.

-

Nurse-rated: A seven-point global rating scale of depression was completed twice daily. Nurses also provided daily sleep estimations.

-

-

Biological Measures: A blood sample was taken on day 14 to measure mianserin plasma levels.

Workflow of the Placebo-Controlled Trial:

Experimental workflow of the 1978 placebo-controlled trial.

Comparative Trial vs. Amitriptyline (Murphy & Bridgman, 1978)

This study provided early evidence of mianserin's comparable efficacy to a standard tricyclic antidepressant.

Objective: To compare the efficacy and side effects of mianserin and amitriptyline in the treatment of primary depression in a general practice setting.

Methodology:

-

Patient Population: 106 patients with primary depression.

-

Study Design: A double-blind, randomized controlled trial.

-

Treatment Groups:

-

Mianserin group (n=55)

-

Amitriptyline group (n=51)

-

-

Dosage Regimen:

-

Week 1: Mianserin 10 mg t.d.s. or Amitriptyline 25 mg t.d.s.

-

Weeks 2-4: Mianserin 20 mg t.d.s. or Amitriptyline 50 mg t.d.s.

-

-

Outcome Measures: Assessment of relief of depressive symptoms and incidence of side effects.

Proposed Mechanism of Action from Initial Observations

Early pharmacological studies indicated that mianserin's mechanism of action was distinct from TCAs. It was found to be a weak inhibitor of norepinephrine reuptake but a strong stimulator of its release.[4] Furthermore, it demonstrated interactions with serotonin and histamine receptors.[4] The primary proposed mechanism centers on its antagonist activity at various receptors.

Key Receptor Interactions:

-

α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-autoreceptors, mianserin is thought to increase the release of norepinephrine.

-

Serotonin (5-HT) Receptor Antagonism: Mianserin shows antagonistic effects at 5-HT2A and 5-HT2C receptors.

-

Histamine H1 Receptor Antagonism: This action is believed to contribute to its sedative effects.

Signaling Pathway of Mianserin's Antidepressant Action:

Proposed mechanism of Mianserin's action.

Conclusion

The initial clinical observations of mianserin established it as an effective antidepressant with a distinct pharmacological profile and a more favorable side-effect profile compared to the tricyclic antidepressants of its time. Its efficacy was demonstrated in placebo-controlled and comparative trials, with a notable lack of significant anticholinergic effects. The proposed mechanism of action, centered on its antagonist activity at α2-adrenergic, serotonin, and histamine receptors, provided a basis for understanding its therapeutic and sedative effects. These early studies were instrumental in defining the clinical utility of mianserin and highlighted the potential for developing antidepressants with improved tolerability.

References

- 1. Placebo-controlled double-blind trial of mianserin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A controlled study of mianserin in moderately to severely depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Placebo-controlled study of mianserin in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative clinical trial of mianserin (Norval) and amitriptyline in the treatment of depression in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Mianserin's Activity on Serotonin and Norepinephrine Systems: A Technical Guide

Introduction

Mianserin is a tetracyclic antidepressant (TeCA) utilized primarily in the treatment of depression.[1] Its therapeutic efficacy is attributed to a complex and distinct pharmacological profile that significantly differs from that of typical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The core mechanism of mianserin involves a multifaceted interaction with both the serotonergic and noradrenergic systems. Unlike many antidepressants that primarily function by inhibiting the reuptake of monoamines, mianserin's principal action is the antagonism of various presynaptic and postsynaptic receptors.[2][3] This technical guide provides an in-depth analysis of mianserin's activity on the serotonin and norepinephrine systems, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor and Transporter Interactions

Mianserin's therapeutic effects are not fully understood but are thought to be mediated through its antagonist activity at several key receptors within the central nervous system.[4] It demonstrates a high affinity for various serotonin, norepinephrine, and histamine receptors while having a negligible affinity for muscarinic acetylcholine receptors, which accounts for its low incidence of anticholinergic side effects.[1]

Receptor and Transporter Binding Affinity

The binding affinity of mianserin to various neurotransmitter receptors and transporters has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a stronger binding affinity. Mianserin's binding profile reveals a complex interaction with multiple receptor subtypes.

| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Norepinephrine System | |||

| α1-Adrenergic Receptor | 40 | Antagonist | [1] |

| α2A-Adrenergic Receptor | 19 | Antagonist | [4] |

| α2B-Adrenergic Receptor | 20 | Antagonist | [4] |

| α2C-Adrenergic Receptor | 13 | Antagonist | [4] |

| Norepinephrine Transporter (NET) | 1,100 | Weak Inhibitor | [4] |

| Serotonin System | |||

| 5-HT1A Receptor | 1,890 | Blocker | [4] |

| 5-HT1D Receptor | 140 | Antagonist | [1] |

| 5-HT1F Receptor | 150 | Binder | [4] |

| 5-HT2A Receptor | 2.6 | Antagonist | [4] |

| 5-HT2B Receptor | 1.3 | Binder | [4] |

| 5-HT2C Receptor | 1.3 | Antagonist | [4] |

| 5-HT3 Receptor | 57 | Antagonist | [1] |

| 5-HT6 Receptor | 54 | Binder | [4] |

| 5-HT7 Receptor | 98 | Antagonist | [4] |

| Serotonin Transporter (SERT) | 4,000 | Weak Inhibitor | [4] |

| Other Targets | |||

| Histamine H1 Receptor | 1.0 | Inverse Agonist | [1] |

| κ-Opioid Receptor | 1,700 | Partial Agonist | [1][5] |

Table 1: Mianserin Binding Affinity (Ki) and Functional Activity at Various Receptors and Transporters. This table summarizes the quantitative data on Mianserin's interaction with key targets in the norepinephrine and serotonin systems, as well as other notable receptors.

Activity on the Norepinephrine System

Mianserin's primary mechanism for enhancing noradrenergic neurotransmission is through the blockade of α2-adrenergic receptors.[6] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors.[7] Activation of these autoreceptors by norepinephrine in the synaptic cleft initiates a negative feedback loop that inhibits further norepinephrine release. By acting as a potent antagonist at these α2-autoreceptors, mianserin disinhibits the neuron, leading to an increased release of norepinephrine.[3][7] This effect is considered a cornerstone of its antidepressant action.[2] The S(+)-enantiomer of mianserin is primarily responsible for this α2-adrenergic autoreceptor blockade. In contrast to its potent receptor antagonism, mianserin is a very weak inhibitor of the norepinephrine transporter (NET), indicating that reuptake inhibition plays a minor role in its overall effect on norepinephrine levels.[4][5]

Activity on the Serotonin System

Mianserin's interaction with the serotonin system is multifaceted. It acts as a potent antagonist at several serotonin receptor subtypes, most notably 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1][2] The blockade of 5-HT2A and 5-HT2C receptors is thought to contribute to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with increased serotonin levels, such as insomnia and sexual dysfunction.

In addition to direct receptor antagonism, mianserin indirectly increases the availability of serotonin in the synapse. This is achieved through the blockade of α2-adrenergic heteroreceptors located on the terminals of serotonergic neurons.[8] These heteroreceptors, when activated by norepinephrine, inhibit serotonin release. By blocking these receptors, mianserin prevents this inhibitory action, thereby enhancing the release of serotonin. Like its effect on NET, mianserin is a very weak inhibitor of the serotonin transporter (SERT), meaning it does not significantly block serotonin reuptake.[4][5]

Experimental Protocols and Methodologies

The characterization of mianserin's pharmacological profile relies on a variety of established in vitro and in vivo techniques. These methods allow for the quantification of drug-receptor interactions, the assessment of functional activity, and the measurement of neurotransmitter dynamics in the brain.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a drug for a specific receptor. They typically involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with a tissue preparation containing the receptor of interest (e.g., brain homogenates or membranes from cells expressing the receptor). The drug being tested (the competitor) is added at various concentrations to measure its ability to displace the radioligand.

General Protocol:

-

Preparation of Receptor Source: Tissues (e.g., rat brain cortex) are homogenized, or cell lines stably expressing the human receptor of interest are cultured and their membranes isolated.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-receptors) and varying concentrations of the unlabeled competitor drug (mianserin).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Neurotransmitter Reuptake Inhibition Assays

These assays measure a compound's ability to block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron by their respective transporters (SERT and NET).

General Protocol:

-

Preparation of Transporter Source: Synaptosomes (sealed nerve terminals) are prepared from specific brain regions (e.g., rat prefrontal cortex), or cell lines (e.g., HEK293) are transfected to express the human serotonin or norepinephrine transporter.[10][11]

-

Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test drug (mianserin).[12]

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) is added to initiate the uptake process.[13]

-

Termination: After a short incubation period at 37°C, the uptake is terminated by rapid cooling and filtration or by washing the cells.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is measured by liquid scintillation counting.[12]

-

Data Analysis: The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

In Vivo Microdialysis

This is a powerful in vivo technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[14] It is crucial for demonstrating the net effect of a drug on neurotransmitter release and reuptake in a physiological context.

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., the hippocampus or frontal cortex) of an anesthetized animal.[15]

-

Recovery: The animal is allowed to recover from the surgery.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

-

Sample Collection: The outgoing aCSF (the dialysate) is collected at regular intervals.

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug (mianserin) is administered (e.g., subcutaneously or intraperitoneally).[15]

-

Analysis: The concentration of neurotransmitters (norepinephrine and serotonin) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection.[16] Studies have shown that mianserin administration leads to a significant increase in extracellular norepinephrine levels, while its effect on serotonin can be more complex and region-dependent.[15]

References

- 1. Mianserin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mianserin - Prescriber's Guide [cambridge.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in modulation of noradrenergic and serotonergic transmission by the alpha-2 adrenoceptor antagonists, mirtazapine, mianserin and idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antagonistic Action of Mianserin on 5-HT2A and 5-HT2C Receptors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antagonistic effects of the tetracyclic antidepressant Mianserin on the serotonin 5-HT2A and 5-HT2C receptors. The document details the quantitative pharmacological data, the underlying signaling pathways, and the experimental protocols used to characterize these interactions.

Quantitative Pharmacological Data: Mianserin's Affinity and Potency

Mianserin exhibits high affinity for both 5-HT2A and 5-HT2C receptors, acting as a potent antagonist. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. The functional antagonism is often expressed as the IC50 value, indicating the concentration that produces 50% inhibition of an agonist-induced response. Some studies also classify Mianserin as an inverse agonist at the 5-HT2C receptor, meaning it can reduce the receptor's basal, agonist-independent activity[1].

Below is a summary of Mianserin's binding affinities for human 5-HT2A and 5-HT2C receptors, compiled from various studies. It is important to note that absolute values can vary between experiments due to differences in tissue preparation, radioligand used, and assay conditions.

| Receptor | Ligand Parameter | Reported Value (nM) | Reference Radioligand(s) |

| 5-HT2A | Ki | 1 - 10 | [3H]ketanserin, [3H]spiperone |

| 5-HT2C | Ki | 1 - 5 | [3H]mesulergine, [3H]serotonin |

Note: The values presented are a consensus range from multiple pharmacological studies. For precise values, consulting the primary literature is recommended.

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins[2][3][4]. Activation of these receptors by the endogenous agonist serotonin (5-HT) initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[5][6]. Mianserin acts by competitively binding to the receptor, thereby preventing serotonin from initiating this cascade.

Caption: 5-HT2A receptor Gq signaling pathway and the inhibitory action of Mianserin.

The canonical signaling pathway for the 5-HT2C receptor is nearly identical to that of the 5-HT2A receptor, primarily involving Gq/11 coupling. However, research has shown that the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, leading to a more complex signaling profile[3][4]. Mianserin's antagonism primarily targets the initial receptor activation step, thus blocking all downstream pathways.

Caption: Primary Gq signaling cascade for the 5-HT2C receptor blocked by Mianserin.

Experimental Protocols

Characterizing the antagonistic action of Mianserin on 5-HT2A and 5-HT2C receptors involves a combination of binding and functional assays.

This assay quantifies the affinity of Mianserin for the 5-HT2A or 5-HT2C receptor by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Mianserin.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., CHO-K1, HEK293, SH-SY5Y)[7][8][9].

-

Radioligand:

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., mianserin itself or another potent antagonist) to determine the amount of non-specific radioligand binding.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Instrumentation: Scintillation counter and a filter harvesting system[11].

Methodology:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration is determined.

-

Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the unlabeled test compound (Mianserin).

-

Incubation: The plates are incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium[11].

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B)[11]. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Mianserin. A sigmoidal competition curve is generated, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq pathway by quantifying the accumulation of the second messenger, inositol phosphate.

Objective: To determine the functional potency (IC50) of Mianserin as an antagonist.

Materials:

-

Cell Line: A whole-cell system expressing the 5-HT2A or 5-HT2C receptor.

-

Labeling Agent: [3H]myo-inositol to label the cellular phosphoinositide pool.

-

Agonist: Serotonin (5-HT) or another selective 5-HT2A/2C agonist.

-

Test Compound: Mianserin at various concentrations.

-

Lithium Chloride (LiCl): Used to inhibit inositol monophosphatases, causing the accumulation of labeled IPs.

-

Instrumentation: Scintillation counter and chromatography columns for separating IPs.

Methodology:

-

Cell Culture and Labeling: Cells are plated and incubated overnight with [3H]myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

-

Pre-incubation with Antagonist: Cells are washed and then pre-incubated with various concentrations of Mianserin for a defined period.

-

Agonist Stimulation: LiCl is added, followed by the addition of a fixed concentration of the 5-HT agonist (typically its EC80 concentration) to stimulate the receptors. A control group receives only the vehicle.

-

Incubation: The cells are incubated for a set time (e.g., 30-60 minutes) to allow for the production and accumulation of [3H]inositol phosphates.

-

Extraction: The reaction is stopped by adding an acid (e.g., perchloric acid). The cells are lysed, and the aqueous phase containing the IPs is collected.

-

Purification: The [3H]IPs are separated from free [3H]inositol and other components using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

-

Data Analysis: The amount of IP accumulation is plotted against the log concentration of Mianserin. The concentration of Mianserin that causes a 50% reduction in the agonist-induced signal (IC50) is determined by non-linear regression analysis.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for characterizing a compound like Mianserin as a 5-HT2A/2C antagonist.

Caption: Workflow for characterizing Mianserin as a 5-HT2A/2C receptor antagonist.

References

- 1. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT2A receptor binding assay [bio-protocol.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Mianserin Hydrochloride: A Technical Guide to its Histamine H1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of mianserin hydrochloride's role as a potent histamine H1 receptor antagonist. Mianserin, a tetracyclic antidepressant, exhibits a complex pharmacological profile, with its interaction at the H1 receptor being a key contributor to its therapeutic effects and side-effect profile, particularly its sedative properties.[1][2][3] This document details the mechanism of action, quantitative binding data, relevant signaling pathways, and the experimental protocols used to characterize this antagonism.

Mechanism of Action: Inverse Agonism at the H1 Receptor

Mianserin hydrochloride acts as a high-affinity antagonist at the histamine H1 receptor.[2][4] More specifically, it is characterized as an inverse agonist.[5] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the inactive conformation of the receptor, shifting the equilibrium towards the inactive state and reducing the receptor's basal or constitutive activity, even in the absence of histamine.[6] This mechanism is a common feature among H1-antihistamines.[6][7] The blockade of H1 receptors in the central nervous system is primarily responsible for the sedative effects observed with mianserin treatment.[1][8]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Upon activation by histamine, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ activate protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

-

Mianserin, by acting as an inverse agonist, prevents this cascade from being initiated by histamine, thereby blocking the downstream physiological effects.

Caption: Mianserin's antagonism of the H1 receptor blocks the Gq/PLC signaling cascade.

Quantitative Data: Binding Affinity of Mianserin for the H1 Receptor

The affinity of a ligand for its receptor is a critical parameter in drug development. For mianserin, its binding affinity for the histamine H1 receptor has been determined in various studies, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Species/Tissue | Radioligand | Ki (nM) | Reference |

| Guinea Pig Cerebellum | [3H]mepyramine | 0.85 | J Med Chem (1995) 38: 3351-3360[9] |

| Guinea Pig Hippocampus (slices) | - | 3 | J Neurochem (1983) 41: 1414-1421[10] |

| Human H1 Receptor (HEK293T cells) | [3H]mepyramine | - | Used as a displacer at 10⁻⁵ M[11] |

Note: The study by de Groot et al. (1983) determined the Ki value from the inhibition of cyclic AMP accumulation, which is an indirect measure of functional antagonism.

Experimental Protocols

The characterization of mianserin's H1 receptor antagonism involves both binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of mianserin for the H1 receptor by quantifying its ability to displace a radiolabeled H1 receptor antagonist, such as [3H]mepyramine.

Objective: To determine the equilibrium dissociation constant (Ki) of mianserin for the histamine H1 receptor.

Materials:

-

Tissue preparation (e.g., guinea pig cerebellum membranes or cells expressing the human H1 receptor).[9][11]

-

Radioligand: [3H]mepyramine.

-

Test compound: Mianserin hydrochloride in various concentrations.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., triprolidine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of [3H]mepyramine, and varying concentrations of mianserin.

-

Total and Non-specific Binding: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration (e.g., 30-240 minutes) to allow binding to reach equilibrium.[9][11]

-

Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the mianserin concentration.

-

Determine the IC50 value (the concentration of mianserin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine mianserin's H1 receptor affinity.

Functional Antagonism Assay (e.g., Guinea Pig Ileum Contraction)

This ex vivo assay assesses the ability of mianserin to inhibit the physiological response induced by histamine, providing a measure of its functional antagonism.

Objective: To determine the potency of mianserin in antagonizing histamine-induced smooth muscle contraction.

Materials:

-

Isolated guinea pig ileum segments.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and recording system.

-

Histamine solutions of varying concentrations.

-

Mianserin hydrochloride.

Procedure:

-

Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a slight tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period (e.g., 60 minutes), with periodic washing.

-

Control Response: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations to the bath and recording the resulting contractions.

-

Antagonist Incubation: Wash the tissue thoroughly and then incubate it with a fixed concentration of mianserin for a predetermined time.

-

Test Response: In the continued presence of mianserin, generate a second cumulative concentration-response curve for histamine.

-

Data Analysis:

-

Compare the histamine concentration-response curves in the absence and presence of mianserin.

-

A rightward shift in the curve in the presence of mianserin indicates competitive antagonism.

-

The degree of the shift can be used to calculate the pA2 value, a measure of the antagonist's potency. A non-parallel shift and a depression of the maximum response may suggest non-competitive antagonism.[12]

-

Conclusion

Mianserin hydrochloride is a potent inverse agonist at the histamine H1 receptor, with a high binding affinity in the low nanomolar range. This antagonism is responsible for its sedative effects and is a core component of its pharmacological profile. The mechanism of action involves the inhibition of the Gq/PLC signaling pathway, preventing histamine-induced physiological responses. The characterization of this activity relies on established in vitro and ex vivo experimental protocols, such as radioligand binding assays and functional tissue bath experiments, which provide quantitative measures of its affinity and potency. For researchers and drug development professionals, understanding these fundamental properties is crucial for the rational design and development of new therapeutics targeting the histaminergic system.

References

- 1. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]

- 2. Mianserin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacological evaluation of the histamine H1 and 5-HT blocking properties of 2-N-(carboxamidinonormianserin) (FCC5): in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Animal Screening of Mianserin's Central Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage animal screening methodologies used to characterize the central nervous system activity of Mianserin, a tetracyclic antidepressant. This document details its pharmacological profile, key experimental protocols, and the underlying signaling pathways, presenting quantitative data in a structured format for researchers in drug development.

Pharmacological Profile of Mianserin

Mianserin is an atypical antidepressant with a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. Unlike typical tricyclic antidepressants (TCAs), it is a weak inhibitor of norepinephrine reuptake and has minimal effects on serotonin reuptake.[1] Its primary mechanism of action is believed to be the antagonism of various central nervous system receptors.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki) of Mianserin for various human and rat receptors. Lower Ki values indicate a stronger binding affinity.

| Receptor Subtype | Species | Ki (nM) | Action | Reference(s) |

| α1-Adrenergic | Human | - | Antagonist | [1] |

| α2A-Adrenergic | Human | - | Antagonist | [1] |

| α2B-Adrenergic | Human | - | Antagonist | [1] |

| α2C-Adrenergic | Human | - | Antagonist | [1] |

| 5-HT1A | Human | - | Blocker | [1] |

| 5-HT1D | Human | - | Antagonist | [2] |

| 5-HT1e | Human | - | Agonist (EC50 = 123.3 nM) | [3] |

| 5-HT1F | Human | - | Agonist (EC50 = 47.5 nM) | [3] |

| 5-HT2A | Human | - | Antagonist | [1] |

| 5-HT2B | Human | - | Antagonist | [2] |

| 5-HT2C | Human | - | Antagonist | [1] |

| 5-HT7 | Human | - | Antagonist | [1] |

| Histamine H1 | Human | - | Antagonist | [1] |

| Dopamine D2 | Human | - | Antagonist | [1] |

| Dopamine D3 | Human | 1524 | Binder | [4] |

| κ-Opioid | Human | 1700 | Agonist (EC50 = 530 nM) | [5] |

| µ-Opioid | Human | 21000 | - | [5] |

| δ-Opioid | Human | 30200 | - | [5] |

| Norepinephrine Transporter (NET) | Human | - | Inhibitor | [1] |

| Serotonin Transporter (SERT) | Human | - | Inhibitor | [1] |

Signaling Pathways

Mianserin's antagonist activity at α2-adrenergic autoreceptors is a key aspect of its mechanism, leading to an increased release of norepinephrine. Its blockade of various serotonin receptors, particularly 5-HT2A and 5-HT2C, further modulates serotonergic neurotransmission. The following diagram illustrates the primary signaling pathway influenced by Mianserin.

Primary signaling pathway of Mianserin.

Behavioral Screening in Animal Models

A battery of behavioral tests in rodents has been employed to screen for the antidepressant-like and other central activities of Mianserin.

Chronic Mild Stress (CMS) Model

The CMS model is a widely used paradigm to induce a state of anhedonia in rodents, mimicking a core symptom of depression.

-

Animals: Male Wistar rats.

-

Housing: Individually housed with free access to food and water, except during specific stress periods.

-

Stress Regimen: For a period of 38 days, animals are subjected to a series of intermittent and unpredictable mild stressors. These include:

-

Periods of food and/or water deprivation.

-

Confinement in small cages.

-

Overnight illumination.

-

Cage tilting.

-

Paired housing in a soiled cage.

-

-

Behavioral Assessment: The primary measure is the intracranial self-stimulation (ICSS) threshold, which reflects the animal's sensitivity to reward. A higher threshold indicates anhedonia.[6][7]

-

Drug Administration: Mianserin is administered chronically (e.g., daily for 10 days) to stressed animals exhibiting anhedonia.[6]

Workflow for the Chronic Mild Stress model.

Differential-Reinforcement-of-Low-Rate (DRL) 72-s Schedule

The DRL 72-s schedule is a behavioral screen sensitive to the effects of antidepressant drugs. It assesses the animal's ability to withhold a response for a specific duration to receive a reward.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Standard operant conditioning chambers equipped with a response lever and a reward dispenser (e.g., water or food pellets).

-

Procedure:

-

Animals are trained to press a lever for a reward.

-

The DRL 72-s schedule is then introduced, where a response is only reinforced if it occurs at least 72 seconds after the previous response. Responses made before the 72-second interval resets the timer.

-

Once a stable baseline of responding is achieved, Mianserin is administered.

-

-

Data Collection: The primary measures are the response rate (number of lever presses per unit of time) and the reinforcement rate (number of rewards obtained). Antidepressants typically decrease the response rate and increase the reinforcement rate.[8][9]

| Dose (mg/kg) | Effect on Response Rate | Effect on Reinforcement Rate | Reference(s) |

| 1.25 - 10 | Dose-dependent decrease | No significant change | [10] |

| 5 | Decrease | Increase | [2][11] |

| 10 | Decrease | Increase | [2][11] |

| 40 | - | Significant increase | [9] |

Neurochemical Analysis

In vivo microdialysis is a key technique for assessing the effects of Mianserin on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Animals: Male Wistar rats.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum).

-

Microdialysis Procedure:

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters and their metabolites from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

The collected dialysate samples are then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][13][14][15]

-

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, Mianserin is administered, and changes in monoamine concentrations are monitored over time.

Workflow for in vivo microdialysis studies.

Electrophysiological Studies

In vitro electrophysiology using brain slices allows for the investigation of Mianserin's effects on neuronal activity and synaptic transmission in specific neural circuits.

-

Tissue Preparation:

-

Rodents (rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.[16][17][18]

-

Slices are allowed to recover in an incubation chamber with oxygenated aCSF.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Extracellular field potentials or intracellular recordings from individual neurons (e.g., in the CA1 region of the hippocampus) are obtained using glass microelectrodes.[19][20]

-

Synaptic responses are evoked by stimulating afferent pathways (e.g., Schaffer collaterals).

-

-

Drug Application: Mianserin is bath-applied to the slice, and its effects on synaptic transmission and neuronal excitability are recorded.

Conclusion

The early animal screening of Mianserin's central activity has revealed a multifaceted pharmacological profile. Its primary mechanism involves the antagonism of multiple G-protein coupled receptors, leading to a modulation of noradrenergic and serotonergic neurotransmission. Behavioral studies in well-validated animal models of depression, such as the chronic mild stress and DRL 72-s schedule, have demonstrated its antidepressant-like effects. Neurochemical and electrophysiological investigations have further elucidated its impact on neurotransmitter release and neuronal function. This comprehensive preclinical data package has been instrumental in understanding the unique therapeutic actions of Mianserin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curative effects of the atypical antidepressant mianserin in the chronic mild stress-induced anhedonia model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curative effects of the atypical antidepressant mianserin in the chronic mild stress-induced anhedonia model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential-reinforcement-of-low-rate 72-second schedule: selective effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential modulation of efficiency in a food-rewarded "differential reinforcement of low-rate" 72-s schedule in rats by norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Can the DRL 72s schedule selectively reveal antidepressant drug activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genes2cognition.org [genes2cognition.org]

- 18. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]

- 19. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

Chemical structure and properties of Mianserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin hydrochloride is a tetracyclic second-generation antidepressant with a multifaceted pharmacological profile. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and complex mechanism of action. It details its interactions with various neurotransmitter systems, including serotonergic, adrenergic, and histaminergic receptors, and explores the downstream signaling pathways involved. Furthermore, this guide presents a compilation of key experimental protocols for the preclinical and clinical evaluation of mianserin and summarizes its pharmacokinetic and metabolic characteristics. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of psychoactive compounds.

Chemical Structure and Physicochemical Properties

Mianserin hydrochloride is the hydrochloride salt of mianserin, a piperazino-azepine derivative.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride[2] |

| CAS Number | 21535-47-7[3] |

| Molecular Formula | C₁₈H₂₁ClN₂[3] |

| Molecular Weight | 300.83 g/mol [4] |

| Synonyms | Org GB 94, Bolvidon, Tolvon, Lerivon, Tetramide[5] |

Physicochemical Characteristics

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 282-284 °C |

| Solubility | Soluble in water and ethanol.[2] |

| pKa | 7.1 |

Pharmacodynamics and Mechanism of Action

Mianserin's antidepressant effect is attributed to its complex interactions with multiple neurotransmitter systems. Unlike typical antidepressants, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[6] Instead, its primary mechanism involves the blockade of various postsynaptic and presynaptic receptors.

Receptor Binding Profile

Mianserin exhibits high affinity for a range of receptors, acting primarily as an antagonist. The following table summarizes its binding affinities (Ki) for key human receptors.

| Receptor Target | Binding Affinity (Ki, nM) | G-Protein Coupling |

| Serotonin 5-HT₂A | 1.1 | Gq/11[7][8] |

| Serotonin 5-HT₂C | 1.5 | Gq/11 |

| Serotonin 5-HT₆ | 4.9 | Gs |

| Serotonin 5-HT₇ | 2.3 | Gs |

| Histamine H₁ | 0.3 | Gq/11[9] |

| α₂-Adrenergic | 2.5 | Gi/o[10] |

| α₁-Adrenergic | 28 | Gq/11 |

| Dopamine D₂ | >1000 | Gi/o |

| Muscarinic M₁ | >1000 | Gq/11 |

| Kappa-Opioid | 1700 (agonist activity) | Gi/o[11] |

Data compiled from various sources.

Key Signaling Pathways

Mianserin's antagonism of various G-protein coupled receptors (GPCRs) modulates several intracellular signaling cascades.

-

5-HT₂A and 5-HT₂C Receptor Blockade: By blocking these Gq/11-coupled receptors, mianserin inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[7][8]

-

α₂-Adrenergic Receptor Blockade: Mianserin's antagonism of presynaptic α₂-adrenergic autoreceptors, which are Gi/o-coupled, leads to a disinhibition of norepinephrine release.[10] This is considered a significant contributor to its antidepressant effects.

-

Histamine H₁ Receptor Blockade: Potent antagonism of Gq/11-coupled H₁ receptors is responsible for mianserin's sedative side effects.[9] This action also involves the inhibition of the PLC-IP₃-DAG pathway.

The following diagrams illustrate these key signaling pathways.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. The pharmacokinetics of mianserin in elderly depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. msudenver.edu [msudenver.edu]

- 9. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of mianserin on alpha-2 adrenergic receptor function in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mianserin Hydrochloride: Applications in Neuroscience Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin hydrochloride is a tetracyclic antidepressant with a complex pharmacological profile that makes it a valuable tool in neuroscience research.[1][2] Unlike typical antidepressants, its primary mechanism of action is not the inhibition of monoamine reuptake.[3][4] Instead, mianserin acts as an antagonist at several serotonin, histamine, and α-adrenergic receptors.[2] This multifaceted activity allows researchers to investigate the roles of these specific receptor systems in various physiological and pathological processes, particularly in the context of depression, anxiety, and other neuropsychiatric disorders.[5][6] These application notes provide an overview of mianserin's research applications, quantitative data on its receptor binding and pharmacokinetics, and detailed protocols for its use in both in vitro and in vivo studies.

Mechanism of Action

Mianserin's therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system. It is a potent antagonist of histamine H1 receptors, which contributes to its sedative effects.[2] Its antidepressant and anxiolytic properties are linked to its blockade of serotonin 5-HT2A and 5-HT2C receptors, as well as α2-adrenergic receptors. The antagonism of presynaptic α2-adrenergic autoreceptors leads to an increased release of norepinephrine.[2][7][8] By blocking α2-adrenergic heteroreceptors on serotonergic neurons, it also indirectly enhances serotonin release. Mianserin has a low affinity for muscarinic acetylcholine receptors, resulting in a favorable side-effect profile with minimal anticholinergic effects.[2][7] Recent studies have also identified mianserin as a partial agonist at the κ-opioid receptor, suggesting another potential avenue for its therapeutic actions.[2]

Quantitative Data

The following tables summarize key quantitative data for mianserin hydrochloride, providing a reference for experimental design.

Table 1: Receptor Binding Affinity of Mianserin

| Receptor | Binding Affinity (Ki, nM) | Species | Reference |

| Histamine H1 | 0.2 - 1.2 | Human/Rat | [2] |

| Serotonin 5-HT2A | 1.1 - 4.8 | Human/Rat | [2] |

| Serotonin 5-HT2C | 1.3 - 5.6 | Human/Rat | [2] |

| α2-Adrenergic | 3.9 - 20 | Human/Rat | [2] |